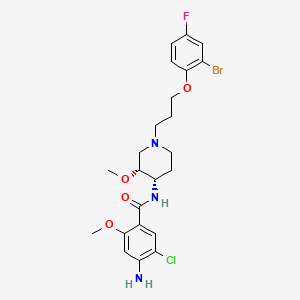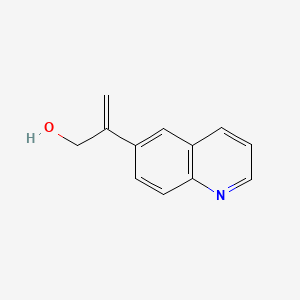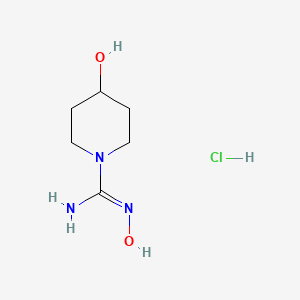amine](/img/structure/B13449324.png)
(2-Bromo-2,2-difluoroethyl)[(4-methoxyphenyl)methyl](prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine is a complex organic compound that features a combination of bromine, fluorine, methoxyphenyl, and propynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2-Bromo-2,2-difluoroethyl group: This can be achieved by reacting 2,2-difluoroethanol with bromine in the presence of a suitable catalyst.
Introduction of the 4-methoxyphenyl group: This step involves the reaction of 4-methoxybenzyl chloride with the previously formed intermediate.
Attachment of the prop-2-yn-1-yl group: The final step involves the reaction of the intermediate with propargylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Azide or cyanide substituted products.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-2,2-difluoroethyl)(4-methoxyphenyl)methylamine
- (2-Bromo-2,2-difluoroethyl)(4-hydroxyphenyl)methylamine
- (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine
Uniqueness
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of these halogens with the methoxyphenyl and propynyl groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C13H14BrF2NO |
|---|---|
Molekulargewicht |
318.16 g/mol |
IUPAC-Name |
N-(2-bromo-2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H14BrF2NO/c1-3-8-17(10-13(14,15)16)9-11-4-6-12(18-2)7-5-11/h1,4-7H,8-10H2,2H3 |
InChI-Schlüssel |
BDXAGTHAYIQEOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN(CC#C)CC(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


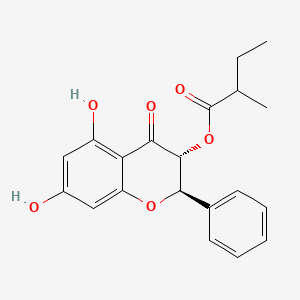


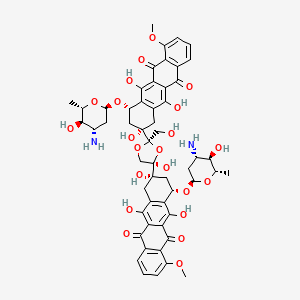

![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)

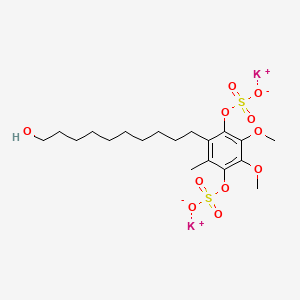
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
